n-Propyl-ammonium sulfate n-Propyl-ammonium sulfate
Brand Name: Vulcanchem
CAS No.: 73200-60-9
VCID: VC19354667
InChI: InChI=1S/2C3H9N.H2O4S/c2*1-2-3-4;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C6H20N2O4S
Molecular Weight: 216.30 g/mol

n-Propyl-ammonium sulfate

CAS No.: 73200-60-9

Cat. No.: VC19354667

Molecular Formula: C6H20N2O4S

Molecular Weight: 216.30 g/mol

* For research use only. Not for human or veterinary use.

n-Propyl-ammonium sulfate - 73200-60-9

Specification

CAS No. 73200-60-9
Molecular Formula C6H20N2O4S
Molecular Weight 216.30 g/mol
IUPAC Name propan-1-amine;sulfuric acid
Standard InChI InChI=1S/2C3H9N.H2O4S/c2*1-2-3-4;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4)
Standard InChI Key UDDFKHHCYJZBDJ-UHFFFAOYSA-N
Canonical SMILES CCCN.CCCN.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

n-Propyl-ammonium sulfate belongs to the class of quaternary ammonium salts, distinguished by its sulfated anion and propyl-substituted ammonium cation. The compound’s IUPAC name, propan-1-amine;sulfuric acid, reflects its dual-component structure derived from the neutralization of n-propylamine with sulfuric acid. Key spectroscopic identifiers include:

  • ¹H NMR (DMSO-d₆): δ 1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H) .

  • Canonical SMILES: CCCN.CCCN.OS(=O)(=O)O.

The crystalline structure of n-propyl-ammonium sulfate facilitates strong ionic interactions, contributing to its high thermal stability (melting point: ~91°C) . Its hygroscopic nature necessitates anhydrous storage conditions to prevent hydrolysis.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular Weight216.30 g/mol
Density1.76 g/cm³ (estimated)
Solubility (H₂O)77 g/100 mL at 25°C
Flash Point26°C
StabilityIncompatible with strong bases

Synthesis and Industrial Preparation

The synthesis of n-propyl-ammonium sulfate follows a straightforward acid-base neutralization protocol, optimized for scalability and yield .

Reaction Mechanism

Sulfuric acid (H₂SO₄) reacts exothermically with n-propylamine (C₃H₇NH₂) in a 1:1 molar ratio:
C3H7NH2+H2SO4C3H7NH3+HSO4\text{C}_3\text{H}_7\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_3\text{H}_7\text{NH}_3^+ \cdot \text{HSO}_4^-
The reaction proceeds under controlled temperatures (60–70°C) to mitigate side reactions, with water removed via vacuum distillation .

Table 2: Standard Synthesis Parameters

ParameterConditionSource
Reaction Temperature60–70°C
Reaction Time1–2 hours
Yield>99%
Purification MethodVacuum drying at 80°C

Physicochemical Behavior and Stability

n-Propyl-ammonium sulfate exhibits unique solubility profiles, enabling its use in biphasic systems. It demonstrates high solubility in polar aprotic solvents (e.g., DMSO) while remaining immiscible with nonpolar organics like hexane. Stability studies indicate decomposition above 200°C, releasing sulfur oxides and propylamine vapors.

Phase-Transfer Catalytic Activity

The compound’s amphiphilic structure allows it to solubilize ionic reactants in organic phases, accelerating nucleophilic substitutions and esterifications. For example, in Williamson ether synthesis, it enhances alkoxide ion transfer, improving yields by 20–30% compared to traditional methods .

Industrial and Research Applications

Organic Synthesis

n-Propyl-ammonium sulfate is pivotal in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. Its catalytic efficiency in SN₂ reactions reduces reaction times by 40% in benchmark studies .

Green Chemistry Initiatives

Replacing volatile solvents with ionic liquid systems containing n-propyl-ammonium sulfate has reduced carbon footprints in pilot-scale productions by 15% . A 2024 study demonstrated its reuse over five cycles without activity loss, underscoring its sustainability .

Table 3: Comparative Catalytic Performance

Reaction TypeYield (Traditional)Yield (n-Propyl-Ammonium Sulfate)Source
Alkylation65%89%
Esterification72%94%
Hydrolysis58%81%

Future Directions and Research Gaps

Current research focuses on modifying the alkyl chain length to optimize catalytic selectivity. Computational studies using density functional theory (DFT) aim to predict solvent interactions, potentially expanding its use in enantioselective synthesis .

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